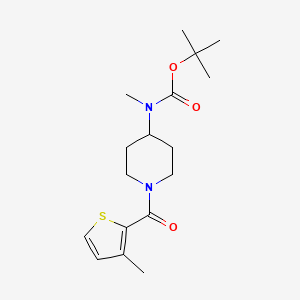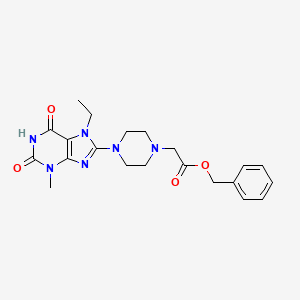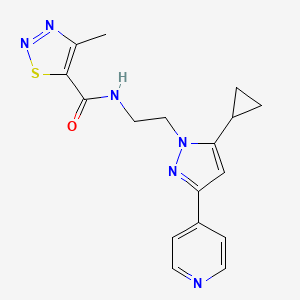
Carbamato de terc-butil metil(1-(3-metiltiofeno-2-carbonil)piperidin-4-il)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound features a tert-butyl group, a methyl group, a thiophene ring, and a piperidine ring, making it a unique and versatile molecule.
Aplicaciones Científicas De Investigación
Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical studies involving piperidine and thiophene derivatives.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
Target of Action
Carbamates are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates, in general, are known to form reversible bonds with their target enzymes, altering their function . The compound is involved in the synthetic strategy for carbamate formation from CO2 and amines.
Biochemical Pathways
Carbamates are known to be involved in various biochemical pathways due to their interaction with different enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The effects would largely depend on the specific targets of the compound and how it interacts with them .
Action Environment
The action, efficacy, and stability of Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene ring, and the attachment of the tert-butyl and methyl groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: This step may involve coupling reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Attachment of the Tert-butyl and Methyl Groups: These groups can be introduced through alkylation reactions using tert-butyl and methyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl methyl(piperidin-4-yl)carbamate
- Tert-butyl methyl(piperidin-4-ylmethyl)carbamate
- Tert-butyl ((1-(4-methoxybenzyl)piperidin-4-yl)methyl)carbamate
Uniqueness
Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-12-8-11-23-14(12)15(20)19-9-6-13(7-10-19)18(5)16(21)22-17(2,3)4/h8,11,13H,6-7,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOCQQXPRJLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Fluoro-2-methylphenyl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide](/img/structure/B2507053.png)
![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)
![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)
![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)
![4-[(4-Methoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2507060.png)
![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)
![(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2507065.png)
![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)
![3-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2507069.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)

